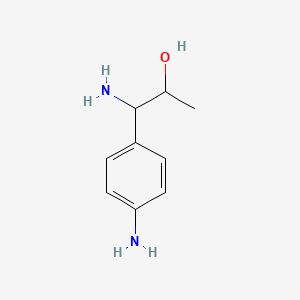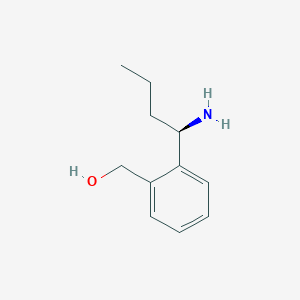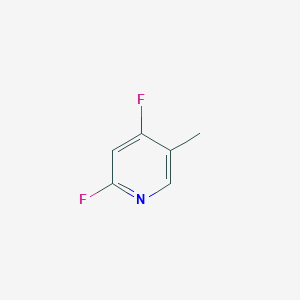
(4-Methoxyquinolin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyquinolin-2-yl)methanol is an organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyquinolin-2-yl)methanol typically involves the reaction of 4-methoxyquinoline with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the quinoline nitrogen attacks the electrophilic carbon of formaldehyde, followed by proton transfer and subsequent reduction to yield the methanol derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often employs continuous flow reactors to enhance yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reduction step, ensuring efficient conversion and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding quinoline aldehyde or quinoline carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form the corresponding quinoline amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinoline aldehyde or quinoline carboxylic acid.
- Reduction can produce quinoline amine.
- Substitution reactions can introduce halogens or other functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
Chemistry: (4-Methoxyquinolin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of complex molecular architectures.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a scaffold for the development of new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in treating diseases such as malaria and cancer. Its ability to interact with biological targets makes it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4-Methoxyquinolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. In medicinal applications, it may interact with DNA or proteins, disrupting cellular processes and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but lacking the methoxy and methanol functional groups.
4-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.
Quinine: A naturally occurring alkaloid with a methoxyquinoline structure, used as an antimalarial agent.
Uniqueness: (4-Methoxyquinolin-2-yl)methanol is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the methanol group provides a site for further chemical modification.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(4-methoxyquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-6-8(7-13)12-10-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3 |
Clave InChI |
XXWJSGLSCJRCSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)





